molecular formula C10H7NO3 B1662649 alpha-Cyano-4-hydroxycinnamic acid CAS No. 28166-41-8

alpha-Cyano-4-hydroxycinnamic acid

Cat. No. B1662649
CAS RN: 28166-41-8
M. Wt: 189.17 g/mol
InChI Key: AFVLVVWMAFSXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765144B2

Procedure details

For N-terminal sequence analysis and Western blotting, proteins were transferred onto a PVDF membrane (Problott, Applied Biosystems) using a transblot cell (Bio-Rad). The PVDF membrane was wetted in 100% methanol and soaked in transfer buffer (10 mM CAPS, 10% v/v methanol, pH 11.5). Transfer was performed using a potential difference of 60 V for 90 min. For N-terminal sequencing membranes were stained with 0.1% (w/v) Coomassie brilliant blue R250 in methanol/water/acetic acid for 30 sec and destained in 50% v/v methanol. Protein bands were excised and N-terminal sequences determined using a Hewlett Packard 10005A protein sequencer. For peptide mass fingerprinting analysis; Coomassie blue stained protein bands from SDS-PAGE were excised and subjected to in-gel trypsin digestion and subsequent peptide extraction. Protein bands were excised from the Coomassie Blue stained SDS-PAGE gel and gel pieces were washed in 50 mM NH4HCO3/ethanol 1:1, reduced and alkylated with DTT and iodoacetamide, respectively and digested with sequencing grade modified trypsin (Promega) overnight at 37° C. as previously published Mortz et al. (1996). Electrophoresis 17:925-31]. The peptide extract containing 25 mM NH4HCO3 was then analysed by MALDI-TOF MS using an Ultraflex TOF/TOF instrument (Bruker Daltonics) in positive ion and reflectron mode. A saturated solution of 4-hydroxy-α-cyanocinnamic acid (HCCA) was prepared in 97:3 v/v acetone/0.1% v/v aqueous TFA. A thin layer was prepared by pipetting and immediately removing 2 μL, of this solution onto the 600 μm anchorchips of the target plate. Sample (0.5 μL) was deposited on the thin layers with 2.5 μL of 0.1% v/v aqueous TFA, and allowed to adsorb for 5 min, after which the sample solution was removed, and the thin layers washed once with 10 μL of ice-cold 0.1% v/v aqueous TFA for 1 min. Spectra were calibrated by close external calibration using a standard peptide mix. Proteins were identified by peptide mass fingerprinting against the P. gingivalis database (available from www.tigr.org) using an in-house Mascot search engine. Table 2 shows the peptide sequences used to identify the SDS-PAGE separated protein bands of the antigenic complex. The SDS-PAGE of the complex (FIG. 2) is annotated with the designation of the proteins identified by N-terminal sequencing and peptide mass fingerprinting. The complex was found to consist of: Kgpcat, RgpAcat, RgpAA1, KgpA1, RgpAA3, RgpAA2, KgpA2, HagAA1*, HagAA1**, HagAA3 and HagAA2 as well as partially processed Kgp (residues 1 to 700 and residues 136 to 700). A schematic of the processed domains of RgpA, Kgp and HagA are shown in FIG. 3.
[Compound]
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
PVDF
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Name
methanol water acetic acid
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Reaction Step Six
[Compound]
Name
10005A
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peptide
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Name
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Quantity
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Identifiers

REACTION_CXSMILES
C1CCC(NCCCS(O)(=O)=O)CC1.CCN(C1C=CC([C:35]([C:56]2[CH:61]=[CH:60][C:59]([NH:62]C3C=CC(OCC)=CC=3)=[CH:58][CH:57]=2)=[C:36]2C=CC(=[N+](CC3C=CC=C(S([O-])(=O)=O)C=3)CC)C=C2)=CC=1)CC1C=CC=C(S([O-])(=O)=O)C=1.[Na+].C1C=CC(NC2C=CC(N=NC3C=C(S(O)(=O)=O)C=C4C=C(S(O)(=O)=O)C=[C:101]([OH:102])C=34)=C3C=CC=C(S(O)(=O)=O)C=23)=CC=1.CCCCCCCCCCCC[O:127]S([O-])(=O)=O.[Na+].[CH3:133][OH:134]>CO.O.C(O)(=O)C>[OH:134][C:133]1[CH:36]=[CH:35][C:56]([CH:57]=[C:58]([C:59]#[N:62])[C:101]([OH:102])=[O:127])=[CH:61][CH:60]=1 |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)NCCCS(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+]
Name
methanol water acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O.C(C)(=O)O
Step Seven
Name
10005A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 90 min
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
subjected to in-gel trypsin digestion and subsequent peptide extraction
WASH
Type
WASH
Details
were washed in 50 mM NH4HCO3/ethanol 1:1
CUSTOM
Type
CUSTOM
Details
modified trypsin (Promega) overnight at 37° C. as previously published Mortz et al. (1996)
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The peptide extract
ADDITION
Type
ADDITION
Details
containing 25 mM NH4HCO3
CUSTOM
Type
CUSTOM
Details
A thin layer was prepared by pipetting
CUSTOM
Type
CUSTOM
Details
immediately removing 2 μL
CUSTOM
Type
CUSTOM
Details
after which the sample solution was removed
WASH
Type
WASH
Details
the thin layers washed once with 10 μL of ice-cold 0.1% v/v aqueous TFA for 1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
by close external calibration
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
separated protein bands of the antigenic complex

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=CC=C(C=C(C(=O)O)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08765144B2

Procedure details

For N-terminal sequence analysis and Western blotting, proteins were transferred onto a PVDF membrane (Problott, Applied Biosystems) using a transblot cell (Bio-Rad). The PVDF membrane was wetted in 100% methanol and soaked in transfer buffer (10 mM CAPS, 10% v/v methanol, pH 11.5). Transfer was performed using a potential difference of 60 V for 90 min. For N-terminal sequencing membranes were stained with 0.1% (w/v) Coomassie brilliant blue R250 in methanol/water/acetic acid for 30 sec and destained in 50% v/v methanol. Protein bands were excised and N-terminal sequences determined using a Hewlett Packard 10005A protein sequencer. For peptide mass fingerprinting analysis; Coomassie blue stained protein bands from SDS-PAGE were excised and subjected to in-gel trypsin digestion and subsequent peptide extraction. Protein bands were excised from the Coomassie Blue stained SDS-PAGE gel and gel pieces were washed in 50 mM NH4HCO3/ethanol 1:1, reduced and alkylated with DTT and iodoacetamide, respectively and digested with sequencing grade modified trypsin (Promega) overnight at 37° C. as previously published Mortz et al. (1996). Electrophoresis 17:925-31]. The peptide extract containing 25 mM NH4HCO3 was then analysed by MALDI-TOF MS using an Ultraflex TOF/TOF instrument (Bruker Daltonics) in positive ion and reflectron mode. A saturated solution of 4-hydroxy-α-cyanocinnamic acid (HCCA) was prepared in 97:3 v/v acetone/0.1% v/v aqueous TFA. A thin layer was prepared by pipetting and immediately removing 2 μL, of this solution onto the 600 μm anchorchips of the target plate. Sample (0.5 μL) was deposited on the thin layers with 2.5 μL of 0.1% v/v aqueous TFA, and allowed to adsorb for 5 min, after which the sample solution was removed, and the thin layers washed once with 10 μL of ice-cold 0.1% v/v aqueous TFA for 1 min. Spectra were calibrated by close external calibration using a standard peptide mix. Proteins were identified by peptide mass fingerprinting against the P. gingivalis database (available from www.tigr.org) using an in-house Mascot search engine. Table 2 shows the peptide sequences used to identify the SDS-PAGE separated protein bands of the antigenic complex. The SDS-PAGE of the complex (FIG. 2) is annotated with the designation of the proteins identified by N-terminal sequencing and peptide mass fingerprinting. The complex was found to consist of: Kgpcat, RgpAcat, RgpAA1, KgpA1, RgpAA3, RgpAA2, KgpA2, HagAA1*, HagAA1**, HagAA3 and HagAA2 as well as partially processed Kgp (residues 1 to 700 and residues 136 to 700). A schematic of the processed domains of RgpA, Kgp and HagA are shown in FIG. 3.
[Compound]
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methanol water acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
10005A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C1CCC(NCCCS(O)(=O)=O)CC1.CCN(C1C=CC([C:35]([C:56]2[CH:61]=[CH:60][C:59]([NH:62]C3C=CC(OCC)=CC=3)=[CH:58][CH:57]=2)=[C:36]2C=CC(=[N+](CC3C=CC=C(S([O-])(=O)=O)C=3)CC)C=C2)=CC=1)CC1C=CC=C(S([O-])(=O)=O)C=1.[Na+].C1C=CC(NC2C=CC(N=NC3C=C(S(O)(=O)=O)C=C4C=C(S(O)(=O)=O)C=[C:101]([OH:102])C=34)=C3C=CC=C(S(O)(=O)=O)C=23)=CC=1.CCCCCCCCCCCC[O:127]S([O-])(=O)=O.[Na+].[CH3:133][OH:134]>CO.O.C(O)(=O)C>[OH:134][C:133]1[CH:36]=[CH:35][C:56]([CH:57]=[C:58]([C:59]#[N:62])[C:101]([OH:102])=[O:127])=[CH:61][CH:60]=1 |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
PVDF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)NCCCS(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+]
Name
methanol water acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O.C(C)(=O)O
Step Seven
Name
10005A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
peptide
Quantity
0 (± 1) mol
Type
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Smiles
Step Nine
Name
Quantity
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Type
reactant
Smiles
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 90 min
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
subjected to in-gel trypsin digestion and subsequent peptide extraction
WASH
Type
WASH
Details
were washed in 50 mM NH4HCO3/ethanol 1:1
CUSTOM
Type
CUSTOM
Details
modified trypsin (Promega) overnight at 37° C. as previously published Mortz et al. (1996)
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The peptide extract
ADDITION
Type
ADDITION
Details
containing 25 mM NH4HCO3
CUSTOM
Type
CUSTOM
Details
A thin layer was prepared by pipetting
CUSTOM
Type
CUSTOM
Details
immediately removing 2 μL
CUSTOM
Type
CUSTOM
Details
after which the sample solution was removed
WASH
Type
WASH
Details
the thin layers washed once with 10 μL of ice-cold 0.1% v/v aqueous TFA for 1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
by close external calibration
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
separated protein bands of the antigenic complex

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=CC=C(C=C(C(=O)O)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.